Comparative hCCR2 Binding Antagonism Potency: INCB 3284 Dimesylate vs. Teijin Compound 1
INCB 3284 dimesylate demonstrates markedly superior hCCR2 binding antagonism potency compared to the widely used reference CCR2 antagonist Teijin compound 1 (CCR2 antagonist 4). In the MCP-1 binding displacement assay, INCB 3284 exhibited an IC₅₀ of 3.7 nM [1], whereas Teijin compound 1 displayed an IC₅₀ of 180 nM for CCR2b [2]. This represents a 48.6-fold greater potency for INCB 3284 under comparable in vitro binding conditions. Additionally, in functional chemotaxis antagonism, INCB 3284 achieved an IC₅₀ of 4.7 nM [1], compared to 24 nM for Teijin compound 1 [2], a 5.1-fold advantage in functional cellular activity.
| Evidence Dimension | hCCR2 binding antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 3.7 nM (MCP-1 binding to hCCR2) |
| Comparator Or Baseline | Teijin compound 1 (CCR2 antagonist 4): 180 nM (CCR2b binding) |
| Quantified Difference | 48.6-fold greater potency |
| Conditions | Radioligand binding displacement assay; MCP-1/CCL2 ligand |
Why This Matters
Procurement of INCB 3284 dimesylate enables experiments at substantially lower working concentrations, reducing solvent exposure artifacts and off-target liabilities while maintaining robust target engagement.
- [1] Xue CB, Feng H, Cao G, et al. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist. ACS Med Chem Lett. 2011;2(6):450-454. doi:10.1021/ml200030q View Source
- [2] Probes & Drugs Portal. Teijin compound 1 (CCR2 antagonist 4) Data. PD069979. IC₅₀s: 180 nM for CCR2b, 24 nM for MCP-1-induced chemotaxis. View Source
